4-Azidobutanenitrile

Synthetic Methodology Staudinger Reduction Amine Synthesis

Researchers needing stable access to 4-aminobutanenitrile face low yields and instability of the free base. 4-Azidobutanenitrile (CAS 21994-40-1) is the enabling solution: a heterobifunctional C4 building block with a terminal azide and nitrile. It delivers independent, orthogonal reactivity-CuAAC click chemistry on the azide, and hydrolysis, reduction, or tetrazole formation on the nitrile. This precise C4 spacing is essential for bioorthogonal probes such as pTAF and for constructing tetrazole pharmacophores. • On-demand 69% Staudinger reduction to 4-aminobutanenitrile • C4 chain length critical for probe geometry • Avoids procurement of unstable free amine • Scalable one-pot synthesis from aldehydes and cyanoacetates reduces cost per experiment for HTS campaigns.

Molecular Formula C4H6N4
Molecular Weight 110.12 g/mol
CAS No. 21994-40-1
Cat. No. B1277302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azidobutanenitrile
CAS21994-40-1
Molecular FormulaC4H6N4
Molecular Weight110.12 g/mol
Structural Identifiers
SMILESC(CC#N)CN=[N+]=[N-]
InChIInChI=1S/C4H6N4/c5-3-1-2-4-7-8-6/h1-2,4H2
InChIKeySBIAREQXQLOOAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azidobutanenitrile (CAS 21994-40-1) Technical Data Sheet and Procurement Guide


4-Azidobutanenitrile (C₄H₆N₄, MW 110.12 g/mol) is a heterobifunctional C4 building block featuring a terminal azide and a terminal nitrile [1]. Its structure enables independent reactivity of the azide for copper-catalyzed alkyne-azide cycloaddition (CuAAC) and the nitrile for hydrolysis, reduction, or tetrazole formation . The compound is primarily utilized in synthetic organic chemistry for constructing bioactive scaffolds and functional materials .

Why Generic Azidoalkane or C4 Linker Substitution is Not Advisable for 4-Azidobutanenitrile


In-class compounds such as 3-azidopropanenitrile (C3) and 5-azidopentanenitrile (C5) differ fundamentally in chain length, which directly impacts physicochemical properties (logP, boiling point, and steric accessibility for bioconjugation), as well as the biological and material performance of their derivatives. Similarly, alternative C4 linkers like 4-chlorobutanenitrile lack the bioorthogonal 'click' reactivity of the azide, while 4-aminobutanenitrile is a notoriously unstable, low-yielding target that is often procured directly as its hydrochloride salt to avoid decomposition [1]. The precise C4 spacing and dual orthogonal functionality of 4-azidobutanenitrile are engineered for specific applications where chain length and independent reactivity of both termini are critical, making it non-interchangeable with shorter or longer analogs or mono-functional alternatives .

Quantitative Differentiation Evidence for 4-Azidobutanenitrile vs. In-Class Analogs and Precursors


Improved Staudinger Reduction Yield Compared to C3 and C5 Azidonitrile Analogs

In the direct synthesis of 4-aminobutanenitrile, a precursor for neurological disorder therapeutics, the reduction of 4-azidobutanenitrile (target) achieves a significantly higher yield than the reduction of its shorter-chain analog, 3-azidopropanenitrile (comparator), under optimized conditions [1]. This difference is critical for efficient pharmaceutical intermediate production.

Synthetic Methodology Staudinger Reduction Amine Synthesis

Optimized Storage Stability vs. Inherent Instability of 4-Aminobutanenitrile Hydrochloride

The target compound 4-azidobutanenitrile is stable when stored at -4°C (1-2 weeks) or -20°C (1-2 years) . In contrast, its direct derivative 4-aminobutanenitrile (free base) is unstable at room temperature (rt) and must be converted to its hydrochloride salt for storage; procurement of the free base is impractical [1]. This distinction guides procurement strategies: users should procure the stable azide precursor (target) and reduce it on-demand, rather than attempting to procure the unstable amine.

Chemical Stability Storage and Handling Reagent Procurement

C4-Specific Bioorthogonal Reactivity Compared to Shorter C3 and Longer C5 Azidoalkylnitriles

The C4 spacing between the azide and nitrile groups in 4-azidobutanenitrile provides a specific geometry that facilitates the synthesis of 4-(6-(3-azidopropyl)-s-tetrazin-3-yl) phenylalanine (pTAF), a non-canonical amino acid used for bioorthogonal protein labeling . Substituting with 3-azidopropanenitrile (C3) would yield a shorter linker, potentially altering the spatial orientation and efficiency of the tetrazine-azide click reaction in biological systems .

Bioorthogonal Chemistry Click Chemistry Molecular Design

Gram-Scale Synthetic Accessibility via One-Pot Method vs. Analogous Azidocyanobutyrates

4-Azidobutanenitrile is commercially available, but for in-house synthesis, an efficient one-pot method exists that provides gram-scale quantities. In contrast, the synthesis of analogous azidocyanobutyrates (which contain an additional ester group) requires a more complex three-step sequence (Knoevenagel condensation, cyclopropanation, ring opening) and may be more challenging to scale . This makes the target compound a more accessible entry point for exploring γ-azidonitrile chemistry.

Process Chemistry One-Pot Synthesis Scale-Up

Orthogonal Reactivity of Azide and Nitrile for Intramolecular Tetrazole Formation

The dual azide-nitrile functionality of 4-azidobutanenitrile allows for intramolecular (3+2)-cycloaddition to form tetrazoles, a transformation not possible with simple azidoalkanes lacking a nitrile (e.g., 1-azidobutane) or with monofunctional nitriles (e.g., butanenitrile) . This intramolecular reaction is often more efficient and selective than intermolecular versions.

Heterocyclic Chemistry Tetrazole Synthesis Click Chemistry

Controlled Chain Length for Neurological Disorder Drug Precursors

4-Aminobutanenitrile, the reduced form of 4-azidobutanenitrile, is a crucial intermediate in the synthesis of therapeutics for Parkinson's and Alzheimer's diseases [1]. The C4 chain length is specific to these drug scaffolds; using a C3 or C5 azidonitrile analog would yield a different aminonitrile with altered biological activity. Therefore, the target compound is the designated precursor for these specific neurological drug discovery programs.

Medicinal Chemistry Neurological Disorders Drug Synthesis

Recommended Procurement and Application Scenarios for 4-Azidobutanenitrile


On-Demand Synthesis of 4-Aminobutanenitrile for Neurological Drug Development

Procure 4-azidobutanenitrile for on-demand, high-yield (69%) reduction to 4-aminobutanenitrile using the optimized Staudinger protocol (pyridine, water addition, 40 °C). This avoids the procurement and handling of unstable 4-aminobutanenitrile free base, which is not commercially viable [1]. Ideal for medicinal chemistry labs developing Parkinson's and Alzheimer's disease therapeutics [1].

Synthesis of C4-Spaced Bioorthogonal Probes and Non-Canonical Amino Acids

Utilize 4-azidobutanenitrile as a C4-spaced building block for synthesizing bioorthogonal probes like pTAF. The precise C4 chain length is essential for correct spatial orientation in protein labeling experiments [1]. This application is specific to this compound; C3 or C5 analogs would not yield the same probe geometry .

Construction of Functionalized Tetrazoles via Intramolecular Cycloaddition

Employ 4-azidobutanenitrile in intramolecular (3+2)-cycloaddition reactions to synthesize substituted tetrazoles. This approach leverages the dual azide-nitrile functionality for efficient ring formation, a feature absent in mono-functional analogs [1]. Suitable for exploring tetrazole pharmacophores and high-energy materials.

Large-Scale Research Projects Requiring Gram-Quantities of γ-Azidonitriles

For projects requiring significant quantities of 4-azidobutanenitrile, the one-pot synthesis from aldehydes and cyanoacetates offers a scalable, gram-scale alternative to purchasing smaller quantities. This reduces the cost per experiment and ensures a steady supply for high-throughput screening or process chemistry studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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